molecular formula C13H16ClN5OS B2436189 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide CAS No. 874467-78-4

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide

Cat. No.: B2436189
CAS No.: 874467-78-4
M. Wt: 325.82
InChI Key: YAKHIFTUWBFETM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C17H16ClN5O2S . It has an average mass of 389.859 Da and a monoisotopic mass of 389.071320 Da . The structure of this compound includes a tetrazole ring, which is a common feature in many biologically active compounds .

Scientific Research Applications

Tetrazole Derivatives in Medicinal Chemistry

Tetrazole derivatives are of particular interest in medicinal chemistry due to their bioisosteric similarity to carboxylic acids, making them valuable in drug design for improving pharmacokinetic properties. For instance, tetrazole-functionalized ligands have been explored for controlling the roles of Keggin-type polyoxometalates (POMs) in hybrid frameworks, demonstrating the potential to manipulate POM roles under hydrothermal conditions (Hailiang Hu et al., 2014).

Sulfanyl Groups in Organic Synthesis

Sulfanyl groups contribute significantly to organic synthesis, offering pathways to create complex molecules with potential pharmaceutical applications. For example, the synthesis of novel structures derived from 2-([[(2-pyridyl)methyl]thio]-1H-benzimidazole as anti-Helicobacter pylori agents indicates the utility of sulfanyl compounds in developing new antimicrobial agents (D. Carcanague et al., 2002).

Acetamide Moieties in Drug Discovery

Acetamide groups are common in drug molecules, attributed to their modifiable structure conducive to achieving desired biological activities. The synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors showcases the relevance of acetamide in the development of inhibitors for therapeutic applications (K. Shukla et al., 2012).

Safety and Hazards

The specific safety and hazard information for this compound is not available in the search results. It’s important to handle all chemical compounds with care and follow appropriate safety protocols .

Properties

IUPAC Name

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5OS/c1-8(2)15-12(20)7-21-13-16-17-18-19(13)10-5-4-9(3)11(14)6-10/h4-6,8H,7H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKHIFTUWBFETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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